molecular formula C16H22ClNO2 B2832293 1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride CAS No. 56354-24-6

1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride

Cat. No.: B2832293
CAS No.: 56354-24-6
M. Wt: 295.81
InChI Key: FVYBCFFWDJRUGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is a positional isomer of the widely used beta-blocker propranolol hydrochloride. Structurally, it features a naphthalen-2-yloxy group (attached at the second position of the naphthalene ring) instead of the naphthalen-1-yloxy group found in propranolol (Figure 1) . This compound shares the propanolamine backbone common to beta-adrenergic antagonists but differs in the substitution pattern, which may influence its pharmacological and physicochemical properties.

The molecular formula of the compound is C₁₆H₂₁NO₂·HCl (molecular mass: 295.81 g/mol), identical to propranolol hydrochloride except for the naphthyloxy group orientation .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-naphthalen-2-yloxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-15(18)11-19-16-8-7-13-5-3-4-6-14(13)9-16;/h3-9,12,15,17-18H,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYBCFFWDJRUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC2=CC=CC=C2C=C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride typically involves the following steps:

    Formation of the Naphthalen-2-yloxy Intermediate: This step involves the reaction of naphthol with an appropriate halogenated propanol derivative under basic conditions to form the naphthalen-2-yloxy intermediate.

    Amination: The intermediate is then reacted with isopropylamine in the presence of a catalyst to introduce the isopropylamino group.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, is common to optimize the synthesis process.

Chemical Reactions Analysis

Hydrolysis Reactions

Propranolol undergoes hydrolysis under aqueous conditions, particularly at elevated temperatures or extreme pH levels. The reaction cleaves the ether bond, yielding naphthalen-2-ol and an amino-propanol derivative.

Conditions Products Notes
Acidic (HCl, 70°C)3-(Isopropylamino)-1,2-propanediol + naphthalen-2-olPartial degradation observed at pH < 3
Alkaline (NaOH, 50°C)Same as acidic hydrolysisFaster kinetics in basic media

Oxidation Reactions

Oxidation pathways depend on the reagent and reaction environment:

  • Epoxidation : Reacting with chloromethyloxirane forms an epoxy intermediate, critical in early synthesis steps.

  • Ketone Formation : Strong oxidants like pyridinium chlorochromate (PCC) convert the secondary alcohol to a ketone .

Reagent Product Yield
Chloromethyloxirane1-(2,3-Epoxypropoxy)naphthalene63%
PCC 3-(Isopropylamino)-1-(naphthalen-2-yloxy)propan-2-one72%

Esterification and Alkylation

The hydroxyl group undergoes esterification with acyl chlorides or alkylation with halides:

Reaction Reagents Product Application
Esterification Acetic anhydride2-Acetoxy-1-(isopropylamino)-3-(naphthalen-2-yloxy)propaneEnhanced water solubility
Alkylation n-Butyl bromide1-(Isopropylamino)-3-(naphthalen-2-yloxy)-2-butoxypropaneModified pharmacokinetic properties

Reactions with Amines

The amino group participates in nucleophilic substitution reactions. For example:

  • Synthesis of Derivatives : Reacting with 3,4-dimethoxyphenylethylamine or morpholine yields aryloxyaminopropanol derivatives .

Amine Product Conditions
Isopropylamine1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol59% yield, 135–136°C (cyclohexane)
Morpholine 1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol65% yield, 62–64°C (cyclohexane)

Salt Formation

Propranolol forms salts with acids to improve stability and bioavailability:

Acid Salt Melting Point
Hydrochloric acid Propranolol hydrochloride163–165°C
Fumaric acid Propranolol fumarate136–138°C

Thermal Degradation

At temperatures >200°C, propranolol decomposes into:

  • Naphthalen-2-ol

  • Isopropylamine derivatives.

Stereochemical Considerations

The (S)-enantiomer shows higher beta-blocking activity, while the (R)-form is less potent . Enantioseparation via HPLC using chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieves resolution (Rs > 1.5) .

Scientific Research Applications

Chemical Structure and Mechanism of Action

The chemical formula for 1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is C16H22ClNO2C_{16}H_{22}ClNO_2 with a molecular weight of approximately 295.80 g/mol . The compound functions primarily by blocking beta-adrenergic receptors, which leads to decreased heart rate and myocardial contractility, effectively lowering blood pressure and reducing cardiac workload.

Key Applications

  • Cardiovascular Disorders
    • Hypertension : Propranolol is commonly prescribed for managing high blood pressure. It helps lower systolic and diastolic blood pressure by reducing cardiac output and inhibiting renin release from the kidneys.
    • Arrhythmias : The drug is effective in treating various types of arrhythmias by stabilizing heart rhythm through its beta-blocking effects.
  • Anxiety and Stress Management
    • Propranolol is utilized to alleviate performance anxiety and general anxiety disorders. Research indicates that it can reduce physical symptoms of anxiety, such as tachycardia and tremors, by blocking the physiological effects of adrenaline .
  • Migraine Prophylaxis
    • The compound has been shown to significantly decrease the frequency and severity of migraine attacks. Studies suggest that propranolol may modulate neurotransmitter release and decrease cerebral blood flow during migraine episodes .
  • Essential Tremor
    • Propranolol is recognized as a first-line treatment for essential tremor, providing symptomatic relief by reducing tremor amplitude and frequency.
  • Post-Traumatic Stress Disorder (PTSD)
    • Emerging research indicates that propranolol may be beneficial in treating PTSD symptoms by dampening the emotional response associated with traumatic memories .

Table 1: Summary of Clinical Applications

ApplicationMechanism of ActionEvidence Level
HypertensionDecreases heart rate and cardiac outputHigh
AnxietyReduces physical symptoms related to anxietyModerate
Migraine ProphylaxisModulates neurotransmitter releaseHigh
Essential TremorReduces tremor amplitudeHigh
PTSDDampens emotional response to traumatic memoriesEmerging

Table 2: Dosage Guidelines

ConditionRecommended DosageAdministration Frequency
Hypertension40 mg to 320 mg dailyOnce or divided doses
Anxiety10 mg to 40 mg dailyAs needed or scheduled
Migraine Prophylaxis80 mg to 240 mg dailyDivided doses
Essential Tremor40 mg to 160 mg dailyDivided doses

Case Study 1: Propranolol in Hypertension Management

A clinical trial involving 200 patients with essential hypertension demonstrated that propranolol significantly reduced both systolic and diastolic blood pressure over a period of 12 weeks compared to placebo . The study concluded that propranolol is an effective option for long-term management of hypertension.

Case Study 2: Efficacy in Migraine Prevention

In a randomized control trial with participants suffering from chronic migraines, those treated with propranolol experienced a reduction in migraine days per month from an average of 8 to 3 after three months of treatment. The results highlighted the drug's effectiveness in preventing migraines without significant side effects .

Case Study 3: Anxiety Reduction in Performance Situations

A study assessing the impact of propranolol on performance anxiety found that participants who received propranolol reported significantly lower anxiety levels during public speaking tasks compared to those who received a placebo. This underscores its utility in managing situational anxiety effectively .

Mechanism of Action

The mechanism of action of 1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The isopropylamino group can interact with biological receptors, potentially modulating their activity. The naphthalene moiety may facilitate binding to hydrophobic pockets within proteins, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Propranolol Hydrochloride [(±)-1-(Isopropylamino)-3-(1-naphthyloxy)propan-2-ol Hydrochloride]
  • Key Differences: The naphthalen-1-yloxy group in propranolol versus the naphthalen-2-yloxy group in the target compound (Figure 1).
  • Pharmacology: Propranolol is a non-selective beta-blocker with applications in hypertension, angina, arrhythmias, and migraine prophylaxis . Its 1-naphthyloxy group optimizes binding to β₁/β₂-adrenergic receptors .
  • Toxicity : Harmful if swallowed; targets the cardiovascular system (HMIS Health Rating: 2) .
Nadolol [(1-(tert-Butylamino)-3-((5,6,7,8-tetrahydro-cis-6,7-dihydroxy-1-naphthyl)oxy)propan-2-ol)]
  • Key Differences: Nadolol has a bicyclic naphthyl moiety with hydroxyl groups and a tert-butylamino substituent, enhancing beta-1 selectivity and prolonging half-life .
  • Pharmacology : Long-acting beta-1 selective antagonist used for hypertension and angina .
1-(Dipropylamino)-3-(naphthalen-2-yloxy)propan-2-ol Hydrochloride
  • Key Differences: Dipropylamino substituent replaces isopropylamino, altering lipophilicity and receptor affinity .

Functional Analogues (Beta-Blockers)

Compound Name IUPAC Name Molecular Formula Selectivity Therapeutic Use Toxicity (EC₅₀ for Microalgae)
Target Compound 1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride C₁₆H₂₁NO₂·HCl Not reported Discontinued Not studied
Propranolol Hydrochloride (±)-1-(Isopropylamino)-3-(1-naphthyloxy)propan-2-ol hydrochloride C₁₆H₂₁NO₂·HCl Non-selective Hypertension, Migraine 28.3 mg/L (algae inhibition)
Metoprolol 1-(Isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol C₁₅H₂₅NO₃ β₁-selective Hypertension, Heart failure 10–100 mg/L
Atenolol 1-p-Carbamoylmethylphenoxy-3-isopropylamino-2-propanol C₁₄H₂₂N₂O₃ β₁-selective Hypertension >100 mg/L
Nadolol 1-(tert-Butylamino)-3-((5,6,7,8-tetrahydro-cis-6,7-dihydroxy-1-naphthyl)oxy)propan-2-ol C₁₇H₂₇NO₄ Non-selective Hypertension, Glaucoma Not reported

Key Comparative Findings

Structural Impact on Activity: The naphthalen-1-yloxy group in propranolol enhances beta-adrenergic receptor binding compared to the 2-yloxy isomer, likely due to steric and electronic effects . Amino Substituents: Isopropyl groups (propranolol, target compound) favor non-selective beta-blockade, while tert-butyl (nadolol) or carbamoylmethyl (atenolol) groups confer selectivity .

Environmental Toxicity: Beta-blockers like propranolol inhibit microalgal growth at EC₅₀ values of 28.3 mg/L, but data for the target compound are lacking .

Therapeutic Utility: The discontinuation of the target compound contrasts with propranolol’s widespread use, suggesting inferior efficacy or adverse effects .

Biological Activity

1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride, commonly known as propranolol, is a non-selective beta-adrenergic antagonist widely used in clinical settings. This compound has garnered significant attention due to its diverse biological activities, including effects on cardiovascular health, anxiety management, and potential applications in cancer therapy.

  • Molecular Formula : C₁₆H₂₁N₁O₂
  • Molecular Weight : 259.34 g/mol
  • CAS Number : 5051-22-9
  • DrugBank ID : DB03322

Propranolol functions primarily by blocking beta-adrenergic receptors, which leads to a decrease in heart rate and blood pressure. This mechanism is beneficial in treating conditions such as hypertension, angina, and certain types of arrhythmias. Additionally, propranolol has been shown to reduce the physiological symptoms of anxiety by dampening the body's response to stress hormones such as adrenaline.

Cardiovascular Effects

Propranolol is effective in managing hypertension and preventing migraine headaches. Its ability to decrease cardiac output and lower systemic vascular resistance makes it a first-line treatment for these conditions. Research indicates that propranolol can significantly reduce heart rate and myocardial oxygen demand during physical exertion, making it valuable for patients with ischemic heart disease.

Neuroprotective Effects

Recent studies have highlighted propranolol's potential neuroprotective effects. It has been suggested that propranolol may mitigate the impact of stress-induced neuroinflammation, which is relevant in conditions like post-traumatic stress disorder (PTSD). A study indicated that propranolol administration could attenuate memory reconsolidation processes associated with traumatic memories, offering therapeutic avenues for PTSD patients.

Antioxidant Activity

Propranolol has demonstrated antioxidant properties, which may contribute to its cardioprotective effects. The compound's ability to scavenge free radicals and reduce oxidative stress has been documented in various experimental models. This antioxidant activity may play a role in preventing cellular damage in cardiovascular tissues.

Case Studies

  • Cardiovascular Health : A clinical trial involving patients with hypertension showed that propranolol effectively reduced blood pressure levels over a 12-week period without significant adverse effects (Smith et al., 2020).
  • Anxiety Disorders : In a randomized controlled trial, propranolol was administered to individuals with performance anxiety, resulting in significant reductions in anxiety symptoms compared to placebo (Jones et al., 2019).
  • Neuroprotection : A study explored the effects of propranolol on PTSD symptoms following trauma exposure. Results indicated that participants receiving propranolol had improved outcomes in terms of anxiety and intrusive memories (Williams et al., 2021).

Toxicity and Side Effects

While generally well-tolerated, propranolol can cause side effects such as fatigue, dizziness, and gastrointestinal disturbances. In rare cases, it may lead to more severe adverse effects like bradycardia or bronchospasm, particularly in patients with pre-existing respiratory conditions.

Comparative Toxicity Data

CompoundLC50 (mg/L)Notes
Propranolol2.48Significant toxicity observed at high doses
1-Naphthol7.49Intermediate product with lower toxicity
1,4-Naphthoquinone0.035Highly toxic degradation product

Q & A

Q. Table 1: Synthesis Optimization Parameters

StepReagents/ConditionsPurposeYield (%)
12-naphthol, K₂CO₃, DMF, propargyl bromide (RT, 2 h)Form naphthyloxy intermediate70–85
2Isopropylamine, HCl (60°C, 4 h)Amine coupling and salt formation60–75

Basic: Which analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry (e.g., naphthalene substitution pattern) and salt formation (HCl integration) .
  • Mass Spectrometry (HRMS): Validates molecular weight (C₁₆H₂₂ClNO₂, MW 295.8 g/mol) and detects impurities .
  • X-ray Crystallography: Resolves stereochemical ambiguities, particularly for enantiomers like (S)-propranolol, which exhibits higher β-blockade activity .
  • HPLC with UV Detection: Monitors purity (>99% for pharmacological studies) and quantifies degradation products under stress conditions (e.g., heat, light) .

Advanced: How can researchers resolve contradictions in β-adrenergic receptor binding data across experimental models?

Methodological Answer:
Discrepancies often arise from:

  • Stereochemistry: The (S)-enantiomer exhibits 50–100× higher β₁/β₂ receptor affinity than the (R)-form. Use chiral chromatography to isolate enantiomers and validate binding assays .
  • Model-Specific Factors: Cell lines (e.g., HEK293 vs. cardiomyocytes) vary in receptor density and coupling efficiency. Normalize data to receptor expression levels (e.g., via radioligand saturation binding) .
  • Assay Conditions: Temperature (e.g., 25°C vs. 37°C) and buffer composition (e.g., Mg²⁺ concentration) alter ligand-receptor kinetics. Standardize protocols using reference antagonists (e.g., ICI-118,551) .

Advanced: What experimental designs are critical for studying intracellular cAMP modulation by this compound?

Methodological Answer:

  • Cell-Based Assays: Use HEK293 cells transfected with β₁/β₂ receptors. Measure cAMP via ELISA or FRET-based biosensors (e.g., EPAC-camps) after isoproterenol stimulation .
  • Dose-Response Curves: Test 1 nM–10 µM concentrations to determine IC₅₀ values. Include positive (e.g., propranolol) and negative (vehicle) controls .
  • Kinetic Analysis: Pre-incubate cells with the compound (10–30 minutes) to assess competitive vs. non-competitive antagonism .

Q. Table 2: Key Parameters for cAMP Assays

ParameterRecommendation
Cell LineHEK293-β₁AR (β₁ subtype) or CHO-β₂AR (β₂ subtype)
Stimulant100 nM isoproterenol
DetectioncAMP ELISA (sensitivity: 0.1 pmol/mL)
Incubation Time15–30 minutes at 37°C

Advanced: How can structural modifications enhance selectivity for β₁ vs. β₂ adrenergic receptors?

Methodological Answer:

  • Naphthalene Substitution: Replace 2-naphthyloxy with bulkier groups (e.g., 1-naphthyloxy) to sterically hinder β₂ binding pockets. Evidence shows β₁ selectivity increases with ortho-substituted aryl groups .
  • Amine Modifications: Introduce methyl groups to the isopropylamine moiety to improve hydrophobic interactions with β₁-specific residues (e.g., Thr164 in β₁AR) .
  • Molecular Docking: Use homology models of β₁/β₂ receptors (based on PDB: 2RH1) to predict binding affinities before synthesis .

Advanced: What strategies mitigate oxidative degradation during long-term stability studies?

Methodological Answer:

  • Accelerated Stability Testing: Store samples at 40°C/75% RH and monitor degradation via HPLC. Antioxidants (e.g., BHT at 0.01% w/v) reduce naphthyloxy radical formation .
  • Lyophilization: Formulate as a lyophilized powder to minimize hydrolysis. Reconstitute in degassed buffers (pH 3.5–4.5) for in vitro studies .
  • Light Protection: Use amber vials to prevent photodegradation, as UV exposure cleaves the naphthyloxy ether bond .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.